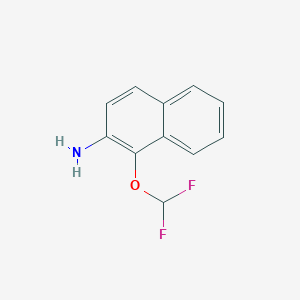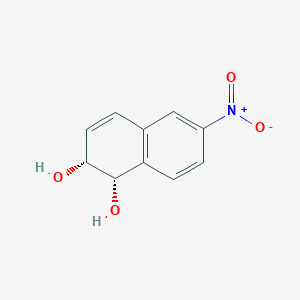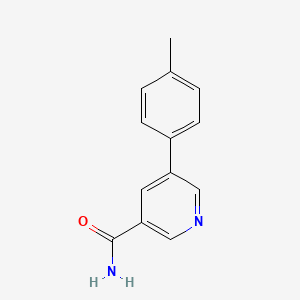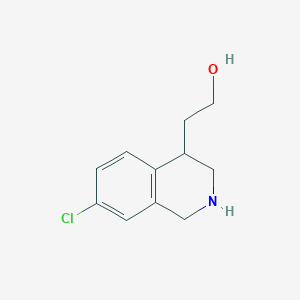
(R)-6-Fluoro-4-oxochroman-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-6-Fluoro-4-oxochroman-2-carboxylic acid is a fluorinated derivative of chroman-2-carboxylic acid
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-6-Fluoro-4-oxochroman-2-carboxylic acid typically involves the introduction of a fluorine atom into the chroman-2-carboxylic acid framework. One common method is the fluorination of a suitable precursor using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). The reaction conditions often include the use of an organic solvent like acetonitrile and a base such as potassium carbonate to facilitate the reaction.
Industrial Production Methods
Industrial production of ®-6-Fluoro-4-oxochroman-2-carboxylic acid may involve large-scale fluorination processes using continuous flow reactors to ensure efficient and controlled fluorination. The use of automated systems can help in maintaining consistent reaction conditions and high yields.
Analyse Chemischer Reaktionen
Types of Reactions
®-6-Fluoro-4-oxochroman-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions, typically in the presence of a catalyst or under basic conditions.
Major Products
Oxidation: Formation of 6-fluoro-4-oxo-2-chromanone.
Reduction: Formation of 6-fluoro-4-hydroxychroman-2-carboxylic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
®-6-Fluoro-4-oxochroman-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to its structural similarity to natural substrates.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with unique properties, such as increased stability and reactivity.
Wirkmechanismus
The mechanism of action of ®-6-Fluoro-4-oxochroman-2-carboxylic acid involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with active sites of enzymes or receptors. This can lead to inhibition of enzyme activity or modulation of receptor function, thereby exerting its biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Fluoro-4-oxochroman-2-carboxylic acid: Lacks the ®-configuration, which may affect its biological activity.
4-Oxochroman-2-carboxylic acid: Lacks the fluorine atom, resulting in different reactivity and properties.
6-Fluoro-4-hydroxychroman-2-carboxylic acid: Contains a hydroxyl group instead of a ketone, leading to different chemical behavior.
Uniqueness
®-6-Fluoro-4-oxochroman-2-carboxylic acid is unique due to its specific stereochemistry and the presence of a fluorine atom. These features contribute to its distinct reactivity, stability, and potential biological activities, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
118803-70-6 |
|---|---|
Molekularformel |
C10H7FO4 |
Molekulargewicht |
210.16 g/mol |
IUPAC-Name |
(2R)-6-fluoro-4-oxo-2,3-dihydrochromene-2-carboxylic acid |
InChI |
InChI=1S/C10H7FO4/c11-5-1-2-8-6(3-5)7(12)4-9(15-8)10(13)14/h1-3,9H,4H2,(H,13,14)/t9-/m1/s1 |
InChI-Schlüssel |
BWXXHZKFLLLJQP-SECBINFHSA-N |
Isomerische SMILES |
C1[C@@H](OC2=C(C1=O)C=C(C=C2)F)C(=O)O |
Kanonische SMILES |
C1C(OC2=C(C1=O)C=C(C=C2)F)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Ethyl-4-thioxo-4,5-dihydro-1H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile](/img/structure/B11893442.png)













